molecular formula C36H18Br2K2O10S2 B15182641 dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate CAS No. 93962-98-2

dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate

Cat. No.: B15182641
CAS No.: 93962-98-2
M. Wt: 912.7 g/mol
InChI Key: NQCYVKMFVLIHCU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic aromatic sulfonate salt characterized by:

  • Dibromo substituents at positions 8 and 23.
  • Dimethoxy groups at positions 30 and 32.
  • A sulfonatooxy group at position 21.
  • A nonacyclic framework with 12 fused rings, creating a rigid, planar structure.
  • Dipotassium counterions balancing the sulfate charge.

Properties

CAS No.

93962-98-2

Molecular Formula

C36H18Br2K2O10S2

Molecular Weight

912.7 g/mol

IUPAC Name

dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate

InChI

InChI=1S/C36H20Br2O10S2.2K/c1-45-27-13-25-23-11-15(37)3-5-19(23)35(47-49(39,40)41)21-9-7-17-18-8-10-22-30-26(14-28(46-2)34(32(18)30)33(27)31(17)29(21)25)24-12-16(38)4-6-20(24)36(22)48-50(42,43)44;;/h3-14H,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

NQCYVKMFVLIHCU-UHFFFAOYSA-L

Canonical SMILES

COC1=C2C3=C4C(=C(C5=C(C4=C1)C=C(C=C5)Br)OS(=O)(=O)[O-])C=CC3=C6C=CC7=C(C8=C(C=C(C=C8)Br)C9=CC(=C2C6=C79)OC)OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

The synthesis of dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate involves multiple steps. The synthetic route typically includes bromination, methoxylation, and sulfonation reactions. Industrial production methods often employ high-purity reagents and controlled reaction conditions to ensure the desired product quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the bromine and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity. The pathways involved in its action are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

  • Structural Similarities : Contains two sulfonate groups and a dipotassium counterion.
  • Key Differences : Simpler naphthalene core lacking bromo, methoxy, or polycyclic complexity.
  • Applications : Used as a dye intermediate or surfactant due to its high water solubility .
  • Data Comparison :
Property Target Compound Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
Solubility in Water Likely moderate (due to sulfonate) High (≥100 g/L at 20°C)
Thermal Stability Presumed high (polycyclic) Moderate (decomposes at >250°C)
Functional Groups Br, OMe, SO₃⁻ OH, SO₃⁻

Dipotassium Phosphate (K₂HPO₄)

  • Structural Similarities : Shares dipotassium counterions.
  • Key Differences: Inorganic phosphate vs. aromatic sulfonate; lacks halogen or methoxy groups.
  • Applications : Food additive (buffering agent), fertilizer .
  • Data Comparison :
Property Target Compound Dipotassium Phosphate
pH (1% solution) Unknown 8.5–9.5
Hygroscopicity Likely low (aromatic) High
Regulatory Status Not listed GRAS (FDA-approved)

195,245-Dibromo-4,7,13,16,20,23-Hexaoxa-1,10-Diaza-19(1,2),24(1,2)-Dibenzabicyclo[8.8.6]Tetracosaphane

  • Structural Similarities : Dibromo substituents and macrocyclic framework.
  • Key Differences : Cryptand structure with ether and amine groups; lacks sulfonate or methoxy.
  • Applications: Potassium-selective ionophore for sensors .
  • Data Comparison :
Property Target Compound Dibenzocryptand Ionophore
Ion Binding Affinity Unstudied High for K⁺ (log K = 5.2)
Synthetic Complexity Extreme (12 fused rings) High (macrocyclic synthesis)

Clorazepate Dipotassium (Pharmaceutical)

  • Structural Similarities : Dipotassium salt form.
  • Applications : Anxiolytic drug .
  • Data Comparison :
Property Target Compound Clorazepate Dipotassium
Bioactivity Unknown GABA receptor modulation
Stability in Solution Likely stable pH-sensitive degradation

Key Research Findings and Limitations

  • Structural Uniqueness : The target compound’s combination of bromo, methoxy, sulfonate, and polycyclic architecture distinguishes it from simpler dipotassium salts or halogenated macrocycles.
  • Data Gaps: No direct experimental data on solubility, stability, or reactivity were found in the evidence. Comparative analysis relies on extrapolation from structurally related compounds.
  • Potential Research Directions: Investigate its ion-binding properties (cf. cryptands ). Explore photophysical applications (cf. naphthalene sulfonates ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.